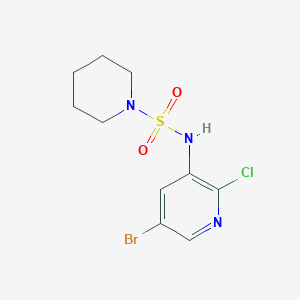
2-Amino-6-(hexadecanoylamino)hexanoic acid
Descripción general
Descripción
2-Amino-6-(hexadecanoylamino)hexanoic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a long aliphatic chain attached to the lysine residue, which imparts distinct physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexadecanoylamino)hexanoic acid typically involves the acylation of L-lysine with a hexadecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid chloride and a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(hexadecanoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Aplicaciones Científicas De Investigación
2-Amino-6-(hexadecanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-6-(hexadecanoylamino)hexanoic acid exerts its effects is primarily through its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the lysine residue can interact with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- N6-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
- Liraglutide
- Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
Uniqueness
2-Amino-6-(hexadecanoylamino)hexanoic acid is unique due to its specific combination of a long aliphatic chain and a lysine residue, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Fórmula molecular |
C22H44N2O3 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2-amino-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27) |
Clave InChI |
IWKZTTDNVPAHNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
![Acetamide,n-[(7-methyl-1h-indol-3-yl)methyl]-](/img/structure/B8629760.png)
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
